tert-Butyl 3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC17797909
Molecular Formula: C17H25FN2O2
Molecular Weight: 308.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H25FN2O2 |
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Molecular Weight | 308.4 g/mol |
IUPAC Name | tert-butyl 3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate |
Standard InChI | InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-9-8-15(13(10-19)11-20)12-4-6-14(18)7-5-12/h4-7,13,15H,8-11,19H2,1-3H3 |
Standard InChI Key | IWJGXWXLGKKCJJ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)CN)C2=CC=C(C=C2)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring substituted with three distinct groups:
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tert-Butyl carbamate at position 1, providing steric bulk and stability.
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Aminomethyl group at position 3, enabling hydrogen bonding and interactions with biological targets.
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4-Fluorophenyl group at position 4, enhancing lipophilicity and potential blood-brain barrier permeability.
Key Data:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₇H₂₅FN₂O₂ | |
Molecular Weight | 308.4 g/mol | |
CAS Number | 2031242-84-7 (racemic form) | |
IUPAC Name | tert-butyl (3R,4S)-3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate |
Stereochemical Considerations
The compound exists as a racemic mixture (rac- form) unless synthesized enantioselectively. The (3R,4S) configuration is common in bioactive analogues, as seen in studies of dopamine transporter inhibitors .
Synthetic Routes and Optimization
Multi-Step Synthesis
The synthesis typically involves:
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Piperidine Ring Formation: Cyclization of precursor amines and aldehydes under basic conditions.
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Introduction of Fluorophenyl Group: Nucleophilic aromatic substitution or Suzuki coupling .
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Aminomethylation: Reductive amination or alkylation using bromomethyl intermediates .
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Carbamate Protection: Reaction with tert-butyl chloroformate.
Example Protocol (Adapted from ):
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Step 1: 4-Fluorophenylpiperidine intermediate synthesized via HF-mediated fluorination.
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Step 2: Aminomethylation using Pd/C-catalyzed hydrogenation of azide intermediates.
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Step 3: Boc protection under anhydrous conditions (yield: 45–69%) .
Industrial Scalability
Continuous flow synthesis and green chemistry principles (e.g., solvent-free reactions) are employed to enhance yield (>80%) and reduce waste.
Biological Activity and Mechanism
Comparative Activity Table:
Compound | Target Receptor | EC₅₀ (μM) | Reference |
---|---|---|---|
This compound (racemic) | DAT | 0.62 | |
(S)-tert-Butyl analogue | SERT | 0.91 | |
4-Chlorophenyl derivative | MAGL | 0.84 |
Blood-Brain Barrier Penetration
The 4-fluorophenyl group increases logP by 0.5–1.0 units compared to non-fluorinated analogs, facilitating CNS uptake.
Applications in Drug Discovery
PROTAC Development
The compound serves as a semi-flexible linker in proteolysis-targeting chimeras (PROTACs), enabling targeted protein degradation. Its rigidity optimizes ternary complex formation between E3 ligases and target proteins .
Structure-Activity Relationship (SAR) Insights
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